Triethylarsine

描述

属性

IUPAC Name |

triethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNWQJKWKSDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[As](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210702 | |

| Record name | Arsine triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-75-4 | |

| Record name | Triethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M992L6PA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triethylarsine: Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethylarsine, a significant organoarsenic compound. The document details its chemical formula, structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and organometallic chemistry.

Chemical Formula and Structure

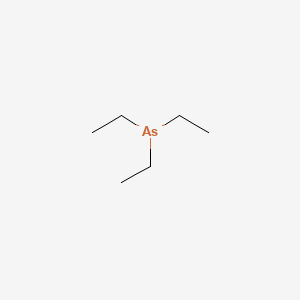

This compound is an organoarsenic compound with the chemical formula C₆H₁₅As, often represented as (C₂H₅)₃As.[1][2] Its IUPAC name is triethylarsane.[1] The molecule consists of a central arsenic atom covalently bonded to three ethyl groups. This structure gives the molecule a trigonal pyramidal geometry.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅As |

| Molecular Weight | 162.10 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 1.152 g/cm³ |

| Melting Point | -91 °C |

| Boiling Point | 140 °C |

| Flash Point | 24.9 °C |

| Vapor Pressure | 8.91 mmHg at 25 °C |

Synthesis of this compound

Trialkyl arsines are commonly prepared through the reaction of a Grignard reagent with an arsenic trihalide.[3] The following is a detailed experimental protocol for the synthesis of this compound using ethylmagnesium bromide and arsenic triiodide.

Materials and Equipment

-

Magnesium turnings

-

Ethyl bromide

-

Arsenic triiodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Syringe

-

Argon atmosphere setup

Experimental Protocol

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

To a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser under an argon atmosphere, add magnesium turnings to anhydrous tetrahydrofuran.

-

Slowly add ethyl bromide to the suspension using a syringe. The reaction is initiated, which is noticeable by warming and a grayish color of the mixture.[3]

Step 2: Reaction with Arsenic Triiodide

-

Once the Grignard reagent is prepared, slowly add arsenic triiodide portionwise to the reaction mixture while maintaining the argon atmosphere.[3]

-

Stir the reaction mixture for 12 hours at ambient temperature.[3]

Step 3: Work-up and Purification

-

After the reaction is complete, the mixture is worked up to remove magnesium salts and unreacted starting materials.

-

The resulting this compound is then purified, typically by distillation, to yield the final product.

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound's reactivity is primarily characterized by the lone pair of electrons on the arsenic atom, making it a Lewis base. It readily reacts with alkyl halides to form quaternary arsonium (B1239301) salts.[4][5]

A significant application of this compound is in coordination chemistry, where it serves as a ligand for transition metals.[6] Similar to phosphine (B1218219) ligands, this compound can coordinate to metal centers to form stable complexes.[6][7] These arsine complexes have been investigated for their catalytic activity in various organic reactions.[8][9] Compared to their phosphine analogs, arsine ligands are generally weaker Lewis bases, which can influence the electronic properties and reactivity of the resulting metal complexes.[6]

While the broader class of organoarsenic compounds has a historical role in medicine, specific interactions of this compound with biological signaling pathways are not extensively documented. The interest in organoarsenicals in drug development is often focused on more complex structures designed for specific biological targets.

References

- 1. This compound | C6H15As | CID 69242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scielo.br [scielo.br]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Transition metal arsine complexes - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethylarsine: Properties, Synthesis, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylarsine (TEA), an organoarsenic compound with the chemical formula (C₂H₅)₃As, is a colorless to pale yellow liquid notable for its pyrophoric nature and high toxicity.[1] While its use is predominantly in specialized areas of chemical synthesis, including as a ligand in organometallic chemistry and as a precursor in the manufacture of semiconductor materials, its structural similarity to other biologically active arsenic compounds warrants a thorough understanding of its properties for professionals in research and drug development. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, handling, and known toxicological aspects of this compound, presented in a format tailored for a scientific audience.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅As | [2] |

| Molecular Weight | 162.10 g/mol | [2][3] |

| CAS Number | 617-75-4 | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -91 °C | [4] |

| Boiling Point | 140 °C | [4] |

| Density | 1.152 g/cm³ | [4] |

| Air Sensitivity | Spontaneously flammable in air | [1] |

| Water Reactivity | Releases flammable gases that may ignite spontaneously | [1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of trialkyl arsines is the reaction of an arsenic trihalide with a Grignard reagent. The following is a detailed protocol adapted from established procedures for the synthesis of homologous trialkyl arsines.[5][6]

Materials:

-

Arsenic triiodide (AsI₃) or Arsenic trichloride (B1173362) (AsCl₃)

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous solvents for washing and extraction (e.g., pentane, hexane)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., argon or nitrogen).

-

In a two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction, which is indicated by the formation of bubbles and a grayish color.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

-

Reaction with Arsenic Trihalide:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve arsenic triiodide or arsenic trichloride in anhydrous diethyl ether or THF.

-

Add the arsenic trihalide solution dropwise to the cold, stirring Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[5]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash them with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification by Fractional Distillation:

-

Remove the bulk of the solvent by rotary evaporation.

-

The crude this compound should be purified by fractional distillation under an inert atmosphere. This is crucial due to its air sensitivity.

-

Collect the fraction that distills at 140 °C.

-

References

Synthesis of Triethylarsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylarsine (AsEt₃), an organoarsenic compound, finds applications in various fields, including as a ligand in coordination chemistry and as a reagent in organic synthesis. Its preparation is of significant interest to researchers in both academic and industrial settings. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic diagrams to illustrate the reaction pathways.

Introduction

This compound is a pyrophoric and toxic liquid that demands careful handling in an inert atmosphere. The synthesis of this compound predominantly relies on the reaction of an arsenic trihalide with an ethylating agent, most commonly a Grignard reagent. Variations in the arsenic precursor and reaction conditions can influence the yield and purity of the final product. This guide will focus on the most prevalent and effective synthetic methodologies.

Core Synthesis Routes

The most well-documented methods for the synthesis of this compound involve the use of Grignard reagents with arsenic(III) halides. Alternative, less common routes include the reduction of this compound oxide or selenide (B1212193) and the alkylation of partially ethylated arsenic halides.

Grignard Reaction with Arsenic Trichloride (B1173362)

The reaction of arsenic trichloride (AsCl₃) with ethylmagnesium bromide (EtMgBr) is a "classic" and widely utilized method for the preparation of this compound. The reaction proceeds via a stepwise nucleophilic substitution of the chloride ions by the ethyl groups from the Grignard reagent.

Grignard Reaction with Arsenic Triiodide

An alternative to arsenic trichloride is arsenic triiodide (AsI₃). While the fundamental reaction with ethylmagnesium bromide is the same, the use of the less volatile and more stable arsenic triiodide can offer practical advantages in handling and reaction control.

Reduction of this compound Selenide

This compound can also be synthesized by the reduction of this compound selenide (Et₃AsSe). This method is less common and is typically used when the selenide is a readily available precursor.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Starting Materials | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Grignard with AsCl₃ | Arsenic Trichloride, Ethylmagnesium Bromide | Diethyl ether | 2-4 hours | 0 to reflux | 70-85 | General Method |

| Grignard with AsI₃ | Arsenic Triiodide, Ethylmagnesium Bromide | Tetrahydrofuran (B95107) | 12 hours | Room Temperature | ~75 | [1] |

| Reduction of Et₃AsSe | This compound Selenide, Sodium | Benzene (B151609) | 1 hour | Reflux | 65 | ChemicalBook |

Detailed Experimental Protocols

Caution: this compound and its precursors are highly toxic and pyrophoric. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.

Synthesis of this compound from Arsenic Trichloride and Ethylmagnesium Bromide

Materials:

-

Arsenic trichloride (AsCl₃)

-

Magnesium turnings

-

Ethyl bromide (EtBr)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (3.1 equivalents). Cover the magnesium with anhydrous diethyl ether. Slowly add a solution of ethyl bromide (3.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Arsenic Trichloride: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of arsenic trichloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis of this compound from Arsenic Triiodide and Ethylmagnesium Bromide[1]

Materials:

-

Arsenic triiodide (AsI₃)

-

Magnesium turnings

-

Ethyl bromide (EtBr)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide in THF: In a flame-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, place magnesium turnings (3.1 equivalents) and anhydrous THF. Slowly add ethyl bromide (3.0 equivalents) to initiate the reaction. After the reaction has started, stir the mixture at room temperature until the magnesium is consumed.

-

Reaction with Arsenic Triiodide: To the freshly prepared Grignard reagent, add arsenic triiodide (1.0 equivalent) portion-wise under a positive pressure of argon. The reaction mixture will warm up and the color will change.

-

Reaction Completion and Work-up: Stir the reaction mixture at ambient temperature for 12 hours. After this period, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic fractions and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Synthesis of this compound from this compound Selenide

Materials:

-

This compound selenide (Et₃AsSe)

-

Sodium metal

-

Anhydrous benzene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound selenide (1.0 equivalent) and anhydrous benzene.

-

Reduction: Add small pieces of sodium metal (2.0 equivalents) to the solution.

-

Reaction and Work-up: Heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by the disappearance of the starting material. After cooling to room temperature, carefully quench the excess sodium with ethanol.

-

Purification: Filter the reaction mixture to remove the sodium selenide byproduct. The benzene is removed by distillation, and the remaining this compound is purified by vacuum distillation.

Reaction Pathways and Mechanisms

The synthesis of this compound primarily follows nucleophilic substitution pathways. The following diagrams illustrate the logical flow of these reactions.

Caption: Grignard synthesis of this compound from arsenic trichloride.

Caption: Grignard synthesis of this compound from arsenic triiodide.

Caption: Synthesis of this compound by reduction of this compound selenide.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Grignard route is outlined below.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through the reaction of an ethyl Grignard reagent with an arsenic trihalide, with both arsenic trichloride and triiodide being viable precursors. The choice between these may depend on the available facilities and safety considerations. While other methods exist, they are less commonly employed. The protocols and data presented in this guide provide a solid foundation for the safe and efficient synthesis of this compound in a laboratory setting. Researchers should always consult original literature and perform a thorough risk assessment before undertaking any of these procedures.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Triethylarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylarsine ((C₂H₅)₃As), a significant organoarsenic compound, possesses a unique combination of physical and chemical properties that make it a valuable reagent in organic synthesis and a ligand in coordination chemistry. This guide provides a comprehensive overview of its core characteristics, including detailed summaries of its physical and chemical data, experimental protocols for its synthesis and key reactions, and an exploration of its relevance in biological contexts, particularly for professionals in drug development.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic garlic-like odor.[1][2] It is sensitive to air and should be handled under an inert atmosphere.[3] The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅As | [4] |

| Molecular Weight | 162.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -91 °C | [2] |

| Boiling Point | 140 °C | [2] |

| Density | 1.152 g/cm³ | [2] |

| Flash Point | 24.9 °C | [2] |

| Refractive Index | 1.4670 | [2] |

| Vapor Pressure | 8.9 ± 0.2 mmHg at 25°C (Predicted) | [2] |

Chemical Properties and Reactivity

This compound exhibits a rich and diverse chemical reactivity, primarily centered around the lone pair of electrons on the arsenic atom and the polarity of the As-C bonds. Its chemical behavior is characterized by its nucleophilicity, its ability to act as a ligand for transition metals, and its susceptibility to oxidation.

Basicity and Nucleophilicity

The arsenic atom in this compound possesses a lone pair of electrons, rendering the molecule basic and nucleophilic. It readily reacts with electrophiles such as acids and alkyl halides.

-

Reaction with Acids: this compound reacts with protic acids to form arsonium (B1239301) salts. For instance, with hydrobromic acid, it would form triethylarsonium bromide.

-

Reaction with Alkyl Halides: As a nucleophile, this compound reacts with alkyl halides to form quaternary arsonium salts.[5] A classic example is the reaction with methyl iodide to yield triethymethylarsonium iodide.

Oxidation Reactions

This compound is sensitive to air and can be oxidized by various oxidizing agents. The trivalent arsenic center can be oxidized to the pentavalent state.

-

Reaction with Halogens: this compound reacts with halogens like iodine to form diiodotriethylarsorane, a pentavalent arsenic compound.

Coordination Chemistry

This compound is an effective ligand in coordination chemistry, readily forming complexes with a variety of transition metals. It functions as a soft ligand, preferring to bind with soft metal centers. Its coordination properties are crucial in its application as a catalyst in various organic transformations.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound and some of its key reactions. These protocols are intended to be illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound via Grignard Reaction

This protocol describes a common and versatile method for the preparation of this compound using a Grignard reagent.

References

An In-Depth Technical Guide to Triethylarsine: Properties, Synthesis, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylarsine (CAS Number: 617-75-4), a volatile and pyrophoric organoarsenic compound, plays a significant role in specialized chemical synthesis, particularly as a precursor in the electronics industry for the production of semiconductor materials. This technical guide provides a comprehensive overview of its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and essential safety and handling procedures. Furthermore, this document summarizes available spectroscopic data for its characterization and discusses its application in chemical vapor deposition (CVD). While specific biological signaling pathways involving this compound are not extensively documented, the known toxicological profile of arsenic compounds and their interaction with cellular components are reviewed to provide a contextual understanding of its potential biological effects.

Chemical Identifiers and Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₁₅As. It is also known by its IUPAC name, triethylarsane.[1] A comprehensive list of its identifiers and key physical and chemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 617-75-4 |

| Molecular Formula | C₆H₁₅As |

| IUPAC Name | triethylarsane |

| InChI | InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3 |

| InChIKey | WWVNWQJKWKSDQM-UHFFFAOYSA-N |

| SMILES | CC--INVALID-LINK--CC |

| PubChem CID | 69242 |

Table 2: Physical and Chemical Properties of this compound [1][2]

| Property | Value |

| Molecular Weight | 162.10 g/mol |

| Appearance | Colorless to pale yellow liquid[3][4] |

| Boiling Point | 140 °C |

| Melting Point | -91 °C |

| Density | 1.152 g/cm³ |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound involves the reaction of an arsenic trihalide, such as arsenic trichloride (B1173362) (AsCl₃), with a Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr).[5][6]

Reaction Scheme:

AsCl₃ + 3 CH₃CH₂MgBr → As(CH₂CH₃)₃ + 3 MgBrCl

Experimental Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry inert gas (e.g., argon or nitrogen) to exclude moisture, as Grignard reagents are highly water-sensitive.[7][8]

-

Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.[9]

-

Reaction with Arsenic Trichloride: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of arsenic trichloride in anhydrous diethyl ether from the dropping funnel. Maintain a low temperature to control the exothermic reaction.

-

Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

Purification by Distillation

The crude this compound is purified by fractional distillation under an inert atmosphere.[10][11][12]

Experimental Procedure:

-

The dried organic extract is filtered to remove the drying agent.

-

The solvent (diethyl ether) is removed by distillation at atmospheric pressure.

-

The remaining residue is then subjected to fractional distillation. The fraction boiling at approximately 140 °C is collected as purified this compound. Given its high boiling point, vacuum distillation can be employed to reduce the boiling temperature and minimize potential decomposition.[10]

Safety and Handling

This compound is a pyrophoric and toxic compound, igniting spontaneously in air.[13] All handling must be conducted using appropriate air-free techniques, such as in a glovebox or using a Schlenk line under an inert atmosphere.[13][14][15][16][17]

Personal Protective Equipment (PPE):

-

Nitrile gloves worn under heavy-duty, fire-resistant gloves.[14]

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[15]

-

Keep away from sources of ignition, water, and oxidizing agents.[15]

Spill and Waste Disposal:

-

Small spills should be smothered with dry sand, powdered limestone, or a specialized extinguishing powder. Do not use water or carbon dioxide extinguishers.[17]

-

All waste materials contaminated with this compound must be quenched carefully with a non-reactive solvent (e.g., isopropanol) under an inert atmosphere before disposal as hazardous waste.[16]

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted spectrum would show a quartet and a triplet corresponding to the ethyl groups. The methylene (B1212753) protons (-CH₂-) adjacent to the arsenic atom would appear as a quartet, and the methyl protons (-CH₃) would appear as a triplet.[18][19] |

| ¹³C NMR | Predicted spectrum would show two distinct signals for the two carbon atoms of the ethyl groups.[1][20][18][19] |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (M+) at m/z 162. Fragmentation patterns would involve the loss of ethyl groups.[1][21][22][23][24][25] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic C-H stretching and bending vibrations of the ethyl groups. |

Applications in Chemical Vapor Deposition (CVD)

This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of III-V semiconductor thin films, most notably gallium arsenide (GaAs).[26][27][28][29][30]

CVD Process for GaAs:

In a typical MOCVD process, volatile precursors, trimethylgallium (B75665) ((CH₃)₃Ga) and this compound, are introduced into a reactor chamber containing a heated substrate (e.g., a silicon wafer).[28][29] The high temperature causes the precursors to decompose, and the resulting gallium and arsenic atoms deposit on the substrate surface, forming a crystalline GaAs film.

Overall Reaction:

(CH₃)₃Ga + (CH₃CH₂)₃As → GaAs + byproducts

The precise control of precursor flow rates, substrate temperature, and reactor pressure is critical for achieving high-quality epitaxial films with desired electronic and optical properties.[26][28][29]

Toxicological Profile and Potential Biological Interactions

The toxicity of this compound is primarily attributed to the arsenic atom. While specific studies on the biological effects and signaling pathway interactions of this compound are limited, the well-documented toxicology of other arsenic compounds provides valuable insights.

Arsenic compounds are known to exert their toxicity through various mechanisms, including the inhibition of enzymes by binding to sulfhydryl groups on proteins and the generation of reactive oxygen species (ROS), leading to oxidative stress.[31]

It is plausible that this compound, after metabolic activation (e.g., cleavage of the arsenic-carbon bonds), could interact with cellular components in a manner similar to other arsenicals. For instance, arsenic compounds have been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[31][32][33][34][35] The interaction of arsenic with protein thiols can disrupt the function of numerous enzymes and signaling proteins.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

References

- 1. This compound | C6H15As | CID 69242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. strem.com [strem.com]

- 4. This compound, 99% | CymitQuimica [cymitquimica.com]

- 5. scielo.br [scielo.br]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. How To [chem.rochester.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. cmu.edu [cmu.edu]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 15. ehs.mit.edu [ehs.mit.edu]

- 16. drexel.edu [drexel.edu]

- 17. chemistry.ucla.edu [chemistry.ucla.edu]

- 18. rsc.org [rsc.org]

- 19. Triethylsilanol | C6H16OSi | CID 69005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. scienceready.com.au [scienceready.com.au]

- 25. whitman.edu [whitman.edu]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. benchchem.com [benchchem.com]

- 28. 3 A horizontal chemical vapor deposition (CVD) | Chegg.com [chegg.com]

- 29. doc.comsol.com [doc.comsol.com]

- 30. researchgate.net [researchgate.net]

- 31. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Activation of AP-1 through the MAP kinase pathway: a potential mechanism of the carcinogenic effect of arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Organoarsine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanism of action of organoarsine compounds. From their serendipitous discovery in the 18th century to their pivotal role in the dawn of chemotherapy, this document explores the key scientific milestones that have shaped our understanding of these complex molecules.

A Historical Journey: From "Fuming Liquid" to "Magic Bullets"

The story of organoarsine compounds begins in 1760 with the French chemist Louis-Claude Cadet de Gassicourt.[1][2] While experimenting with arsenic-containing cobalt salts for invisible inks, he heated arsenic oxide with potassium acetate (B1210297), inadvertently synthesizing the first organometallic compound.[1][3] The resulting oily, foul-smelling, and pyrophoric liquid became known as "Cadet's Fuming Liquid."[1]

It wasn't until the 1830s and 1840s that the German chemist Robert Wilhelm Bunsen undertook a perilous and systematic study of this mysterious substance.[1][2] Through his meticulous and dangerous work, which nearly cost him his life and the sight in one eye, Bunsen elucidated the composition of Cadet's liquid, identifying its main components as cacodyl (B8556844) ((CH₃)₂As-As(CH₃)₂) and cacodyl oxide ([(CH₃)₂As]₂O).[4][5] His research laid the groundwork for the development of the radical theory in chemistry.[5]

The therapeutic potential of organoarsine compounds remained largely unexplored until the early 20th century, with the groundbreaking work of German physician and scientist Paul Ehrlich.[1] Driven by his revolutionary concept of a "magic bullet" (zauberkugel)—a compound that could selectively target and destroy pathogens without harming the host—Ehrlich and his team embarked on a mission to synthesize and screen hundreds of organoarsenic derivatives.[1][6][7]

This exhaustive search, in collaboration with chemist Alfred Bertheim and bacteriologist Sahachiro Hata, culminated in the discovery of arsphenamine (B1667614) in 1909, the 606th compound tested.[8][9][10] Marketed as Salvarsan, it became the first effective treatment for syphilis, a devastating disease at the time.[9][10] This monumental achievement marked the birth of modern chemotherapy and solidified Ehrlich's legacy as one of its founding fathers.[11][12] Following the success of Salvarsan, a more soluble and less toxic derivative, Neosalvarsan, was introduced in 1912.[10][13][14]

Quantitative Data on Key Organoarsine Compounds

The following tables summarize the available quantitative data for several historically and medically significant organoarsine compounds.

Table 1: Physicochemical Properties of Selected Organoarsine Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Cacodyl | C₄H₁₂As₂ | 209.98 | Oily liquid | -6 | 170 | Slightly soluble in water |

| Cacodyl Oxide | C₄H₁₂As₂O | 225.98 | Colorless to yellowish oily liquid | -25 | 150 | Slightly soluble in water |

| Arsphenamine (Salvarsan) | C₁₂H₁₂As₂N₂O₂·2HCl | 439.00 | Yellow, crystalline, hygroscopic powder | Decomposes > 200 | N/A | Soluble in water, ether, and glycerine[8][15] |

| Neoarsphenamine (Neosalvarsan) | C₁₃H₁₃As₂N₂NaO₄S | 466.15 | Yellow powder | Decomposes | N/A | More water-soluble than Salvarsan[13][14] |

| Cacodylic Acid | C₂H₇AsO₂ | 138.00 | White crystalline solid | 195-196 | N/A | Soluble in water and alcohol |

| Arsanilic Acid | C₆H₈AsNO₃ | 217.05 | White crystalline powder | 232 | N/A | Slightly soluble in cold water; soluble in hot water and ethanol |

Table 2: Acute Toxicity of Selected Organoarsine Compounds

| Compound | Test Animal | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Cacodylic Acid | Rat | Oral | 644 | [16][17] |

| Cacodylic Acid | Rat | Oral | 700 | [18] |

| Arsanilic Acid | Rat | Oral | >1000 | [19][20] |

| Arsanilic Acid | Mouse | Intraperitoneal | 248 | [3] |

| Arsanilic Acid | Mouse | Intravenous | 100 | [3] |

| Arsenous Acid (for comparison) | Mice | Oral | 34.5 | [21] |

| Arsenobetaine (naturally occurring) | Mice | Oral | >10000 | [21] |

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the landmark syntheses of cacodyl and arsphenamine, based on historical accounts.

Synthesis of Cacodyl and Cacodyl Oxide (Cadet's Fuming Liquid)

This protocol is based on the original experiment by Louis-Claude Cadet de Gassicourt and the subsequent larger-scale preparations by Robert Bunsen.

WARNING: This synthesis is extremely hazardous and should only be attempted by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment. The products are highly toxic, pyrophoric, and have an intensely foul odor.

Materials:

-

Arsenic trioxide (As₂O₃)

-

Potassium acetate (CH₃COOK)

-

Glass retort

-

Receiver

-

Sand bath or other suitable heating apparatus

Procedure:

-

A 1:1 by weight mixture of finely powdered arsenic trioxide and potassium acetate is placed in a glass retort.[4]

-

The retort is gently heated in a sand bath.[4]

-

As the temperature rises, a dense, red-brown, oily liquid will begin to distill over into the receiver. This is "Cadet's Fuming Liquid," a mixture of cacodyl and cacodyl oxide.[22]

-

The distillation is continued until no more liquid is produced.

-

The collected liquid is highly reactive and will fume and spontaneously ignite in the presence of air. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon).

Chemical Reaction: 4 CH₃COOK + As₂O₃ → [(CH₃)₂As]₂O + 2 K₂CO₃ + 2 CO₂

Cacodyl can then be obtained from cacodyl oxide by reduction.

Synthesis of Arsphenamine (Salvarsan)

This protocol is a simplified representation of the method developed by Paul Ehrlich and Alfred Bertheim. The actual industrial synthesis was a complex, multi-step process.

Starting Material: 3-nitro-4-hydroxyphenylarsonic acid

Two-Step Reduction Process: [23]

Step 1: Reduction of the Nitro Group

-

The starting material, 3-nitro-4-hydroxyphenylarsonic acid, is dissolved in an appropriate solvent.

-

A reducing agent, such as sodium dithionite, is added to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂), yielding 3-amino-4-hydroxyphenylarsonic acid.

Step 2: Reduction of the Arsonic Acid Group

-

The product from Step 1 is then treated with a stronger reducing agent, such as hypophosphorous acid, to reduce the arsonic acid group (-AsO(OH)₂) to the arseno group (-As=As-), forming arsphenamine.

-

The resulting arsphenamine is then precipitated, purified, and isolated as the dihydrochloride (B599025) salt.

The final product is a pale-yellow powder that is unstable in air and must be stored in sealed ampoules under an inert atmosphere.[8][15]

Mechanism of Action: A Double-Edged Sword

The biological activity of organoarsine compounds is intrinsically linked to their toxicity. Their mechanism of action primarily involves the disruption of cellular respiration and the induction of apoptosis (programmed cell death).

Inhibition of Pyruvate (B1213749) Dehydrogenase and Disruption of Cellular Respiration

Organoarsine compounds, particularly in their trivalent state, have a high affinity for sulfhydryl (-SH) groups in proteins. A primary target is the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration that links glycolysis to the citric acid cycle. By binding to the lipoamide (B1675559) cofactor of PDH, organoarsines inhibit the enzyme's function, leading to a shutdown of aerobic respiration and a subsequent energy crisis within the cell.

Induction of Apoptosis

The cellular stress caused by the inhibition of cellular respiration and other enzymatic processes triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Organoarsine compounds can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a cascade of events involving the activation of caspase-9 and subsequently caspase-3, the executioner caspase that dismantles the cell.

-

Extrinsic Pathway: Some studies suggest that organoarsines can also activate the extrinsic pathway by upregulating death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and the subsequent apoptotic cascade.

The interplay between these pathways ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.

Visualizing the Science: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the history and mechanism of organoarsine compounds.

Logical Relationship of Early Discoveries

Experimental Workflow for the Discovery of Salvarsan

Signaling Pathway of Organoarsine-Induced Apoptosis

References

- 1. perlego.com [perlego.com]

- 2. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 3. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robert Wilhelm Bunsen [corrosion-doctors.org]

- 6. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 7. Dr. Ehrlich's Magic Bullet - Wikipedia [en.wikipedia.org]

- 8. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arsphenamine - Wikipedia [en.wikipedia.org]

- 10. Arsphenamine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 13. Neosalvarsan [bionity.com]

- 14. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 15. jameslindlibrary.org [jameslindlibrary.org]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. Arsanilic acid | CAS#:98-50-0 | Chemsrc [chemsrc.com]

- 20. fishersci.com [fishersci.com]

- 21. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scispace.com [scispace.com]

Electronic Properties of Triethylarsine as a Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Electronic and Steric Parameters

The electronic and steric nature of a ligand is fundamental to understanding its coordination chemistry. For ligands like triethylarsine, these properties are primarily quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle.

Table 1: Key Electronic and Steric Parameters for this compound

| Parameter | Symbol | Description | Typical Value for PEt₃ (for comparison) | Value for AsEt₃ |

| Tolman Electronic Parameter (TEP) | ν(CO) | The A₁ carbonyl stretching frequency (in cm⁻¹) of the corresponding L-Ni(CO)₃ complex, indicating the net electron-donating ability of the ligand.[1][2] | 2061.7 cm⁻¹ | Value not found in literature |

| pKa | pKa | The acid dissociation constant of the conjugate acid [AsEt₃H]⁺, which reflects the ligand's basicity. | 8.69 | Value not found in literature |

| Ligand Cone Angle | θ | A measure of the steric bulk of the ligand. | 132° | Value not found in literature |

Arsine ligands are generally considered to be weaker Lewis bases compared to their phosphine (B1218219) analogues.[3] This suggests that the TEP for this compound is likely higher (indicating weaker net electron donation) than that of triethylphosphine, and its pKa is likely lower.

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for characterizing this compound and its metal complexes.

Infrared (IR) Spectroscopy

The primary application of IR spectroscopy in this context is the determination of the Tolman Electronic Parameter by measuring the C-O stretching frequency in a Ni(CO)₃(AsEt₃) complex.[1][2]

Table 2: Expected IR Spectroscopic Data

| Species | Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Specific Value for AsEt₃ derivative |

| Ni(CO)₃(AsEt₃) | C≡O | A₁ Symmetric Stretch | 2050 - 2100 | Value not found in literature |

The CO stretching frequency is sensitive to the electronic environment of the metal center. Stronger σ-donating ligands increase electron density on the metal, leading to increased π-backbonding into the CO antibonding orbitals and a lower ν(CO).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Table 3: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Group | Multiplicity | Expected Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| ¹H | -CH₂- | Quartet | ~1.5 | ~7.5 (³JHH) |

| -CH₃ | Triplet | ~1.0 | ~7.5 (³JHH) | |

| ¹³C | -CH₂- | ~15-25 | ||

| -CH₃ | ~10-15 |

Note: Specific, experimentally verified chemical shifts and coupling constants for this compound were not found in the surveyed literature. The expected values are based on analogous compounds.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

This protocol describes the synthesis of the Ni(CO)₃(AsEt₃) complex and the subsequent measurement of its CO stretching frequency.

Workflow for TEP Determination

Caption: Workflow for TEP determination of AsEt₃.

Procedure:

-

Synthesis of Ni(CO)₃(AsEt₃): In a glovebox, a solution of this compound in hexane is added dropwise to a stirred solution of tetracarbonylnickel(0) (Ni(CO)₄) in hexane at room temperature. The reaction is monitored by the evolution of carbon monoxide. The reaction mixture is typically stirred for several hours.

-

IR Spectroscopy: The resulting solution containing the Ni(CO)₃(AsEt₃) complex is transferred to an IR solution cell. The infrared spectrum is recorded, paying close attention to the carbonyl stretching region (typically 2150-1800 cm⁻¹).[4]

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for this compound.[1][2]

Determination of pKa by Potentiometric Titration

This protocol outlines the steps to determine the pKa of the conjugate acid of this compound, [AsEt₃H]⁺.

Workflow for pKa Determination

Caption: Workflow for pKa determination of [AsEt₃H]⁺.

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility. The solution is then acidified with a strong acid (e.g., HCl) to a pH where the arsine is fully protonated.[5][6]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature. The pH of the solution is monitored using a calibrated pH electrode after each addition of the base.[5][7]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[6]

Reactivity and Catalytic Applications

The electronic properties of this compound influence its behavior in fundamental organometallic reactions and catalytic cycles.

Oxidative Addition to a Vaska-Type Complex

Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], is a well-studied system for oxidative addition reactions. An analogous complex with this compound, trans-[IrCl(CO)(AsEt₃)₂], would be expected to undergo similar reactivity. The oxidative addition of an alkyl halide, such as methyl iodide (CH₃I), is a key step in many catalytic processes.

Mechanism of Oxidative Addition

Caption: Oxidative addition of CH₃I to a Vaska-type complex.

The reaction is proposed to proceed via an Sₙ2-type mechanism where the electron-rich iridium(I) center nucleophilically attacks the methyl group of methyl iodide, leading to the cleavage of the C-I bond and the formation of an octahedral iridium(III) complex.[7] The electronic properties of the this compound ligands directly influence the nucleophilicity of the metal center and thus the rate of the oxidative addition.

Role in Catalytic Hydroformylation

In rhodium-catalyzed hydroformylation, tertiary phosphines are common ligands. This compound can also be employed, and its electronic properties will affect the different steps of the catalytic cycle, such as ligand dissociation, olefin coordination, and migratory insertion.

Simplified Catalytic Cycle for Hydroformylation

Caption: Simplified hydroformylation cycle with an AsEt₃ ligand.

The σ-donor strength of the this compound ligand influences the electron density on the rhodium center, which in turn affects the rates of key steps like oxidative addition of H₂ and reductive elimination of the aldehyde product.[8][9]

Conclusion

This compound is a versatile ligand whose electronic properties are critical to the behavior of its metal complexes. While specific experimental data for its Tolman Electronic Parameter and pKa are not widely reported, the detailed experimental protocols provided in this guide offer a clear pathway for their determination. Understanding these fundamental electronic parameters is essential for the rational design of novel catalysts and functional organometallic materials for applications in chemical synthesis and drug development. The provided workflows and mechanistic diagrams serve as a foundation for further investigation into the rich coordination chemistry of this compound.

References

- 1. Vaska's_complex [chemeurope.com]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. Oxidative addition - Wikipedia [en.wikipedia.org]

- 4. web.iitd.ac.in [web.iitd.ac.in]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Triethylarsine: A Comprehensive Thermochemical Profile for Researchers

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for triethylarsine (C₆H₁₅As), a compound of significant interest in organometallic chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for process design, safety analysis, and computational modeling. This document summarizes key quantitative data, details available experimental protocols, and illustrates the relationships between core thermochemical properties.

Core Thermochemical Data

The following table summarizes the essential thermochemical data for this compound gathered from various scientific sources. These values are critical for understanding the energetic properties and reactivity of the molecule.

| Thermochemical Property | Value | Units | Reference(s) |

| Enthalpy of Formation (liquid, ∆fНo(с)) | -13.0 ± 16.7 | kJ/mol | [1] |

| Enthalpy of Formation (gas, ∆fНo(g)) | -56.1 ± 17.6 | kJ/mol | [1][2] |

| Enthalpy of Combustion (∆сНo) | -4846.3 ± 16.7 | kJ/mol | [1][2] |

| Enthalpy of Vaporization (∆vapH) | 38.1 ± 1.5 | kJ/mol at 306 K | |

| 38.5 ± 0.7 | kJ/mol at 334 K | ||

| 43.1 ± 4.2 | kJ/mol | [1][2] | |

| Enthalpy of Fusion (∆fusH) | 11.058 | kJ/mol at 181.8 K | |

| Entropy of Fusion (∆fusS) | 60.83 | J/(mol·K) at 181.8 K | |

| Heat Capacity (Cp) | 234.3 | J/(mol·K) | [2] |

| Triple Point Temperature (Ttriple) | 181.8 | K |

Experimental Methodologies

Understanding the experimental context is crucial for the critical evaluation and application of thermochemical data. This section details the methodologies employed in the cited studies. It is important to note that complete experimental details were not always available in the reviewed literature.

| Parameter | Experimental Technique | Experimental Details | Source |

| Enthalpy of Vaporization | Not specified | The enthalpy of vaporization was determined based on data from 273 K to 339 K and 290 K to 379 K. The specific calorimetric method was not detailed in the available literature. | Baev, 2001 |

| Enthalpy of Fusion | Not specified | The enthalpy of fusion was measured at the triple point temperature of 181.8 K. The specific calorimetric technique used was not described in the accessible references. | Maslova and Faminskaya, 1972 |

| Enthalpy of Solution | Differential Calorimetry | Enthalpies of solution were measured at 295-298 K using a differential calorimeter constructed according to the Arnett-Rogers scheme. The concentration ranges were 5x10⁻³ to 5x10⁻² mol/L for liquids and 1x10⁻³ to 5x10⁻³ mol/L for solids. | Ovchinnikov et al., 1995 |

| Enthalpy of Combustion | Not specified | The experimental protocol for the determination of the enthalpy of combustion was not detailed in the available literature. It is typically determined by combustion calorimetry. | Ovchinnikov et al.[1][2] |

| Heat Capacity | Not specified | The method used to determine the heat capacity of this compound was not specified in the reviewed sources. | Ovchinnikov et al.[2] |

Relationships Between Thermochemical Properties

The various thermochemical properties of a compound are interconnected. For instance, the enthalpy of formation is often determined indirectly from the enthalpy of combustion. The following diagram illustrates the conceptual workflow for deriving key thermochemical parameters.

Conclusion

This guide provides a consolidated source of thermochemical data for this compound, intended to support research and development activities. While key parameters such as enthalpy of formation, combustion, vaporization, and fusion have been quantified, a significant gap exists in the detailed experimental protocols within the readily accessible scientific literature. Researchers are advised to consult the original publications for more in-depth information and to exercise caution when utilizing these values in critical applications, particularly where experimental uncertainty and methodology are not fully transparent. Further experimental work under well-documented conditions would be beneficial to the scientific community.

References

Triethylarsine: A Comprehensive Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of triethylarsine is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 617-75-4 | [1][2] |

| Molecular Formula | C₆H₁₅As | [1] |

| Molecular Weight | 162.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, garlic-like | [3] |

| Boiling Point | 140 °C (284 °F) | [3] |

| Melting Point | -91 °C (-132 °F) | [3] |

| Flash Point | 24.9 °C (76.8 °F) | [3] |

| Density | 1.152 g/cm³ | [3] |

| Vapor Pressure | 8.9 ± 0.2 mmHg at 25°C (Predicted) | [3] |

| Solubility | Slightly soluble in water | [4] |

Toxicological Profile

This compound is classified as a highly toxic substance. Acute exposure through oral, dermal, or inhalation routes can lead to severe health effects.

Acute Toxicity

While specific LD50 and LC50 values for this compound are not readily found in publicly available literature, the compound is known to be highly toxic. For illustrative purposes, the acute toxicity data for a structurally related compound, triethylamine, is presented below. It is crucial to note that these values are for a different chemical and should be treated with caution when assessing the potential hazard of this compound. Organoarsenic compounds are generally considered to be highly toxic.

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 730 mg/kg | [5] |

| Dermal LD50 | Rabbit | 580 mg/kg | [5] |

| Inhalation LC50 (4h) | Rat | 7.1 mg/L | [5] |

Routes of Exposure and Symptoms

Exposure to this compound can occur via inhalation, ingestion, or skin contact.[6]

-

Inhalation: Inhalation of this compound vapors can cause irritation to the respiratory tract.[7] Symptoms may include coughing, shortness of breath, and a burning sensation in the nose and throat.[8] High concentrations can lead to more severe respiratory distress.[7]

-

Skin Contact: Direct contact with liquid this compound can cause skin irritation and burns.[3] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Vapors and direct contact can cause severe eye irritation, potentially leading to chemical burns and permanent eye damage.

-

Ingestion: Ingestion of this compound is highly toxic and can cause severe gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea.[9] Systemic effects similar to those of inorganic arsenic poisoning may occur.

Long-Term Health Effects

Chronic exposure to organoarsenic compounds can lead to a range of serious health problems. While specific long-term effects of this compound are not well-documented, effects from chronic arsenic exposure are known to include:

-

Carcinogenicity: Inorganic arsenic is a confirmed human carcinogen, linked to cancers of the skin, lung, and bladder.[4][10] The carcinogenic potential of specific organoarsenic compounds like this compound is not as well-defined but should be considered a significant risk.

-

Neurological Effects: Chronic exposure to arsenic can lead to peripheral neuropathy, characterized by numbness, tingling, and pain in the extremities.[11]

-

Dermatological Effects: Skin lesions, changes in pigmentation, and hyperkeratosis (thickening of the skin on palms and soles) are common signs of chronic arsenic exposure.[9]

-

Cardiovascular and Hepatic Effects: Long-term arsenic exposure has been associated with an increased risk of cardiovascular disease and liver damage.[4][9]

Metabolism and Toxicokinetics

The metabolism of organoarsenic compounds generally involves a series of reduction and oxidative methylation reactions, primarily in the liver.[12][13] The biotransformation of this compound is not specifically detailed in the available literature, but a general pathway for organic arsenicals can be inferred.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the acute toxicity of a chemical substance, based on OECD guidelines. These protocols would be applicable for assessing the toxicity of this compound.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance using a stepwise procedure with a small number of animals.[14]

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[11] The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.[15] The outcome of the initial dose determines the subsequent dosing steps.

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level. This continues until the dose causing evident toxicity or no effect at the highest dose is identified.[15][16]

-

Main Study: Based on the results of the sighting study, a starting dose for the main study is selected. A group of five animals is dosed at this level.[15]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[11]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline describes procedures for assessing the acute inhalation toxicity of a substance as a gas, vapor, aerosol, or particulate.[3]

Principle: The traditional LC50 protocol involves exposing groups of animals (usually rats) to at least three different concentrations of the test substance for a fixed period (typically 4 hours).[2][3] The concentration-time (C x t) protocol involves exposing animals to a series of concentrations for multiple durations.[10]

Methodology:

-

Animal Selection and Preparation: Healthy young adult rats are used. They are acclimatized to the laboratory conditions for at least 5 days prior to the test.[10]

-

Exposure: Animals are exposed in inhalation chambers. The concentration of the test substance in the chamber is monitored and controlled.[10]

-

Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weights are recorded.[2]

-

Data Analysis: The LC50 value is calculated from the concentration-response data.

Health and Safety

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH. However, due to its high toxicity, exposure should be minimized to the lowest achievable levels. For inorganic arsenic compounds, the following limits are established and should be considered as a conservative reference:

| Organization | Limit | Reference |

| OSHA PEL | 0.01 mg/m³ (8-hour TWA) | [13] |

| NIOSH REL | 0.002 mg/m³ (15-minute ceiling) | [14] |

| ACGIH TLV | 0.01 mg/m³ (8-hour TWA) | [13] |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent exposure.

-

Respiratory Protection: A full-facepiece respirator with a cartridge appropriate for organic vapors and particulates should be used.[17]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[17]

-

Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors.[17]

-

Skin and Body Protection: A lab coat, coveralls, and closed-toe shoes should be worn. In case of a high risk of splashing, chemical-resistant aprons and boots are recommended.[15]

Safe Handling and Storage

-

Handle this compound only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents.

Emergency Procedures

In the event of exposure to this compound, immediate action is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Conclusion

This compound is a highly hazardous chemical that requires stringent safety precautions in a laboratory or industrial setting. While specific toxicological data for this compound is limited, the known toxicity of other organoarsenic compounds underscores the need for extreme caution. Adherence to proper handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are paramount to ensuring the safety of all personnel working with this substance. Further research is needed to fully characterize the toxicological profile of this compound to enable more precise risk assessments.

References

- 1. This compound | C6H15As | CID 69242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. unece.org [unece.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. TRIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Poisoning - NHS [nhs.uk]

- 9. oas.org [oas.org]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Triethylamine [cdc.gov]

- 11. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 12. Arsine | Chemical Emergencies | CDC [cdc.gov]

- 13. Mechanisms of arsenic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arsine - IDLH | NIOSH | CDC [cdc.gov]

- 15. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]

- 16. TRIETHYLENETETRAMINE | Occupational Safety and Health Administration [osha.gov]

- 17. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Registry of Toxic Effects of Chemical Substances - Wikipedia [en.wikipedia.org]

- 19. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicity of organic vs inorganic arsenic compounds

An In-depth Technical Guide on the Core Toxicity of Organic vs. Inorganic Arsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arsenic, a ubiquitous metalloid, presents a significant toxicological concern due to its widespread environmental presence and documented adverse health effects. A critical determinant of its biological activity is its chemical form, or speciation. This technical guide provides a comprehensive analysis of the differential toxicity between organic and inorganic arsenic compounds, tailored for professionals in research, scientific, and drug development fields. Inorganic arsenic species, particularly the trivalent form (arsenite), are markedly more toxic than their organic counterparts. This guide elucidates the underlying mechanisms of toxicity, presents quantitative toxicological data, details relevant experimental methodologies, and visualizes key signaling pathways involved in arsenic-induced cellular responses.

Comparative Toxicity of Arsenic Species

The toxicity of arsenic is fundamentally linked to its chemical form. A general hierarchy of toxicity has been established, which is crucial for risk assessment and in the development of therapeutic strategies involving arsenic compounds, such as in oncology.

Inorganic Arsenic: Inorganic arsenic is considered highly toxic and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] It exists primarily in two oxidation states:

-

Trivalent Arsenic (As(III) or Arsenite): This is the more toxic form of inorganic arsenic.[2][3] Its high reactivity with sulfhydryl groups on proteins and enzymes disrupts cellular metabolism and function.[4]

-

Pentavalent Arsenic (As(V) or Arsenate): While still toxic, arsenate is generally less potent than arsenite.[4] Its toxicity is partly due to its ability to substitute for phosphate (B84403) in vital biochemical reactions, such as oxidative phosphorylation, thereby uncoupling this critical energy-producing pathway.[5]

Organic Arsenic: Organic arsenic compounds are characterized by a covalent bond between arsenic and a carbon atom. Their toxicity is generally lower than that of inorganic forms.[1][6]

-

Simple Methylated Arsenicals: Monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) are metabolites of inorganic arsenic biotransformation in the body. While historically considered part of a detoxification pathway, recent evidence suggests that their trivalent methylated metabolites, MMA(III) and DMA(III), are highly toxic, potentially more so than inorganic arsenite.

-

Complex Organic Arsenicals: Compounds such as arsenobetaine (B179536) and arsenocholine, commonly found in seafood, are considered to have low toxicity and are readily excreted from the body.[6][7] However, emerging research into other organic forms, like arsenolipids, suggests that not all complex organic arsenicals are harmless and may penetrate cell membranes.[8]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of various arsenic compounds. These values are essential for comparative toxicological assessments.

Table 1: Acute Lethal Dose (LD50) of Selected Arsenic Compounds

| Compound | Chemical Formula | Species | Route of Administration | LD50 (mg/kg body weight) |

| Inorganic Arsenic | ||||

| Arsenic Trioxide | As₂O₃ | Rat | Oral | 15.1 |

| Sodium Arsenite | NaAsO₂ | Rat | Oral | 41 |

| Sodium Arsenite | NaAsO₂ | Mouse | Oral | 145 |

| Calcium Arsenate | Ca₃(AsO₄)₂ | Rat | Oral | 20 |

| Metallic Arsenic | As | Rat | Oral | 763[9] |

| Organic Arsenic | ||||

| Monomethylarsonic Acid (MMA) | CH₃AsO(OH)₂ | Rat | Oral | 1800 |

| Dimethylarsinic Acid (DMA) | (CH₃)₂AsO(OH) | Rat | Oral | 700-2600 |

| Roxarsone | C₆H₆AsNO₅ | Rat | Oral | 50-100 |

Data compiled from multiple toxicological sources.

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for Chronic Oral Exposure to Inorganic Arsenic

| Effect | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Dermal Lesions | Human | 0.0008 | 0.014 | [10] |

| Hyperpigmentation & Keratosis | Human | - | 0.0043 | [8] |

| Dermal Effects | Human | 0.003 | - | [8] |

| Gastrointestinal Effects & Facial Edema (Acute) | Human | - | 0.05 | [10] |

Mechanisms of Toxicity

The differential toxicity of arsenic species is rooted in their distinct mechanisms of action at the cellular and molecular levels.

Inorganic Arsenic

The primary mechanisms of inorganic arsenic toxicity include:

-

Enzyme Inhibition: Trivalent arsenicals readily bind to sulfhydryl (-SH) groups present in the active sites of numerous enzymes, leading to their inactivation. A critical target is the pyruvate (B1213749) dehydrogenase complex, which disrupts the citric acid cycle and cellular respiration.[5]

-